molecular formula C10H6ClNO2S B8596632 3-(3-chlorophenyl)-1,2-thiazole-4-carboxylic acid

3-(3-chlorophenyl)-1,2-thiazole-4-carboxylic acid

Cat. No.: B8596632
M. Wt: 239.68 g/mol
InChI Key: CNJBJPKRFTZNOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-1,2-thiazole-4-carboxylic acid is an organic compound that belongs to the class of isothiazoles. This compound is characterized by the presence of a chlorophenyl group attached to the isothiazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1,2-thiazole-4-carboxylic acid typically involves the reaction of m-chlorophenyl isothiocyanate with a suitable nitrile compound under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the isothiazole ring. The reaction mixture is then subjected to acidic hydrolysis to yield the desired carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1,2-thiazole-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives such as alcohols or aldehydes.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(3-chlorophenyl)-1,2-thiazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorophenylboronic acid: Similar in structure but with a boronic acid group instead of the isothiazole ring.

    3-Chlorophenol: Contains a hydroxyl group instead of the isothiazolecarboxylic acid moiety.

    Carbonyl cyanide m-chlorophenyl hydrazone: Shares the chlorophenyl group but has a different functional group and mechanism of action.

Uniqueness

3-(3-chlorophenyl)-1,2-thiazole-4-carboxylic acid is unique due to its isothiazole ring structure combined with the chlorophenyl and carboxylic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H6ClNO2S

Molecular Weight

239.68 g/mol

IUPAC Name

3-(3-chlorophenyl)-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H6ClNO2S/c11-7-3-1-2-6(4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14)

InChI Key

CNJBJPKRFTZNOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NSC=C2C(=O)O

Origin of Product

United States

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